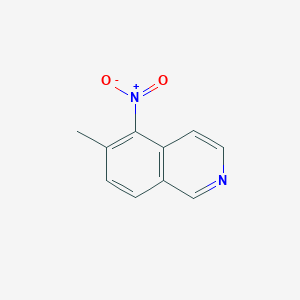

6-Methyl-5-nitroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-methyl-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-2-3-8-6-11-5-4-9(8)10(7)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPKZGWCMPOFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701309107 | |

| Record name | 6-Methyl-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188121-31-5 | |

| Record name | 6-Methyl-5-nitroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188121-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline, 6-methyl-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-5-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-methyl-5-nitroisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a directly published synthesis protocol for this specific molecule, this document outlines a plausible and scientifically grounded synthetic pathway based on established organic chemistry principles and analogous reactions reported in the literature. The guide also presents expected characterization data to aid in the identification and quality control of the synthesized compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 188121-31-5 |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.19 g/mol |

| Appearance | Expected to be a yellow solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Purity (Typical) | >97% (as offered by suppliers) |

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process commencing with the synthesis of the precursor, 6-methylisoquinoline, followed by its regioselective nitration.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Methylisoquinoline (Precursor)

This protocol is based on the well-established Pomeranz–Fritsch reaction for the synthesis of isoquinolines.

Materials:

-

p-Tolualdehyde

-

Aminoacetaldehyde diethyl acetal

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

Schiff Base Formation: In a round-bottom flask, dissolve p-tolualdehyde (1 equivalent) in dichloromethane. Add aminoacetaldehyde diethyl acetal (1.1 equivalents) dropwise at room temperature with stirring. Continue stirring for 4-6 hours until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

-

Work-up: Remove the solvent under reduced pressure to obtain the crude Schiff base.

-

Cyclization and Aromatization: Cautiously add the crude Schiff base dropwise to an excess of cold (0 °C) concentrated sulfuric acid with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours.

-

Neutralization and Extraction: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6-methylisoquinoline can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Nitration of 6-Methylisoquinoline

This protocol is adapted from standard procedures for the nitration of quinoline and isoquinoline derivatives.

Materials:

-

6-Methylisoquinoline

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Crushed ice

-

Ammonium hydroxide solution (concentrated)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Nitrating Mixture: In a separate flask, cautiously add fuming nitric acid (1.1 equivalents) to pre-cooled (0 °C) concentrated sulfuric acid with stirring. Keep this mixture in an ice bath.

-

Reaction Setup: Dissolve 6-methylisoquinoline (1 equivalent) in concentrated sulfuric acid in a round-bottom flask and cool the mixture to 0 °C in an ice-salt bath.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 6-methylisoquinoline, ensuring the temperature does not rise above 5 °C. After the addition is complete, continue stirring at 0 °C for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice. Basify the solution to a pH of approximately 8-9 by the slow addition of concentrated ammonium hydroxide solution while keeping the mixture cool in an ice bath.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product will likely be a mixture of this compound and the isomeric 6-methyl-8-nitroisoquinoline. Separation of these isomers can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization Data

As experimental data for this compound is scarce in the literature, the following tables provide expected spectroscopic characteristics based on its structure and data from analogous compounds such as 6-methyl-5-nitroquinoline and 6-methyl-8-nitroquinoline.

¹H NMR Spectroscopy (Expected Data)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.3 - 9.5 | s | 1H | H-1 |

| ~ 8.6 - 8.8 | d | 1H | H-3 |

| ~ 7.8 - 8.0 | d | 1H | H-4 |

| ~ 7.6 - 7.8 | d | 1H | H-7 or H-8 |

| ~ 7.4 - 7.6 | d | 1H | H-8 or H-7 |

| ~ 2.5 - 2.7 | s | 3H | -CH₃ |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

¹³C NMR Spectroscopy (Expected Data)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152 - 155 | C-1 |

| ~ 148 - 151 | C-NO₂ |

| ~ 142 - 145 | C-3 |

| ~ 135 - 138 | Quaternary Carbon |

| ~ 130 - 133 | Quaternary Carbon |

| ~ 128 - 131 | Aromatic CH |

| ~ 125 - 128 | Aromatic CH |

| ~ 122 - 125 | Aromatic CH |

| ~ 118 - 121 | C-4 |

| ~ 20 - 23 | -CH₃ |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy (Expected Data)

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 2950 - 2850 | Aliphatic C-H stretch |

| ~ 1620 - 1580 | C=C and C=N ring stretching |

| ~ 1540 - 1500 | Asymmetric NO₂ stretch |

| ~ 1360 - 1320 | Symmetric NO₂ stretch |

| ~ 850 - 800 | C-H out-of-plane bending |

Mass Spectrometry (Expected Data)

| m/z Value | Assignment |

| 188.06 | [M]⁺ (Molecular Ion) |

| 171.06 | [M-OH]⁺ |

| 158.06 | [M-NO]⁺ |

| 142.06 | [M-NO₂]⁺ |

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

Caption: Workflow for synthesis and characterization.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials. Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Fuming nitric acid is particularly hazardous and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The final product, being a nitroaromatic compound, should be handled with care as such compounds can be toxic and potentially mutagenic.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined protocols, based on established chemical reactions, offer a reliable starting point for researchers aiming to synthesize this compound. The provided characterization data, while predictive, serves as a useful reference for the analysis and confirmation of the final product. As with any chemical synthesis, careful execution and thorough characterization are paramount to ensure the desired purity and identity of the target molecule.

An In-depth Technical Guide to 6-Methyl-5-nitroisoquinoline

Disclaimer: This document provides a technical overview of 6-Methyl-5-nitroisoquinoline. It is intended for researchers, scientists, and drug development professionals. The information contained herein is based on publicly available data and predictive models. Notably, there is a significant scarcity of published experimental data for this specific compound. Therefore, much of the information regarding its physicochemical properties, synthesis, and biological activity is extrapolated from structurally related analogs. All predictions and proposed methodologies should be validated experimentally.

Executive Summary

This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. As a derivative of isoquinoline, a scaffold present in numerous biologically active compounds, and featuring a nitro group, a known pharmacophore and modulator of electronic properties, this molecule warrants investigation. This guide summarizes the known identifying information for this compound, provides predicted physicochemical properties, outlines a plausible synthetic route, and discusses its potential biological activities based on analogous compounds. The aim is to provide a foundational resource to stimulate and guide future research into this under-characterized molecule.

Physicochemical Properties of this compound

| Property | This compound (Predicted/Known) | 6-Methyl-5-nitroquinoline (Experimental/Known) |

| Molecular Formula | C₁₀H₈N₂O₂ | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol | 188.18 g/mol |

| CAS Number | 188121-31-5 | 23141-61-9[1] |

| Melting Point | Not available | 116-120 °C |

| Boiling Point | Predicted: >300 °C | Not available |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | Not available |

| pKa (Predicted) | Not available | Not available |

| logP (Predicted) | Not available | 2.4 (XLogP3)[2] |

Synthesis of this compound: A Proposed Experimental Protocol

While a specific, validated synthesis for this compound has not been published, a plausible route can be devised based on established methods for the synthesis of substituted isoquinolines, such as the Bischler-Napieralski reaction, followed by a regioselective nitration.[3][4][5][6]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from a commercially available or readily synthesized phenethylamine derivative.

References

- 1. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

6-Methyl-5-nitroisoquinoline CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methyl-5-nitroisoquinoline, including its chemical identity, and available data. Due to the limited specific research on this compound, this guide also incorporates information on closely related analogs to provide context for its potential properties and reactivity.

Core Chemical Data

This compound is a heterocyclic aromatic compound. Its core structure is an isoquinoline ring system substituted with a methyl group at the 6th position and a nitro group at the 5th position.

| Property | Value | Reference |

| CAS Number | 188121-31-5 | [1] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| Canonical SMILES | Cc1cc2c(cncc2cc1--INVALID-LINK--[O-])C |

It is crucial to distinguish this compound from its isomer, 6-Methyl-5-nitroquinoline , which has a different CAS number (23141-61-9) and a quinoline core.[2] While they share the same molecular formula and weight, the different placement of the nitrogen atom in the bicyclic ring system results in distinct chemical and physical properties.

Physicochemical Properties

| Property | 6-Methyl-5-nitroquinoline (Isomer) Data | Reference |

| Physical State | Solid | [2] |

| Melting Point | 116-120 °C | [2] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general approach can be inferred from established methods for the synthesis of nitroisoquinolines. A plausible synthetic route would involve the nitration of 6-methylisoquinoline.

Representative Experimental Protocol: Nitration of a Methylisoquinoline Derivative

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

-

Reaction Setup : To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 6-methylisoquinoline portion-wise while maintaining the temperature.

-

Nitration : Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring : Stir the mixture at a controlled temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching : Carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Extraction : Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Potential Biological Activity and Signaling Pathways

There is no specific information in the searched literature regarding the biological activity or associated signaling pathways of this compound. However, the isoquinoline scaffold is a common motif in many biologically active natural products and synthetic compounds.[3] The presence of a nitro group, a known pharmacophore, suggests that the compound could be explored for various therapeutic applications. For instance, other nitro-substituted heterocyclic compounds have been investigated for their anticancer and antimicrobial activities.

Workflow and Visualization

The following diagrams illustrate a generalized workflow for the synthesis and characterization of a nitroaromatic compound like this compound, and a hypothetical signaling pathway that could be investigated based on the activities of related compounds.

References

Spectroscopic and Synthetic Insights into 6-Methyl-5-nitroisoquinoline: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides a detailed overview of the available spectroscopic data (NMR, IR, MS) and synthetic approaches for the characterization of 6-Methyl-5-nitroisoquinoline (CAS Number: 188121-31-5).

While comprehensive spectral data for this compound remains elusive in publicly available literature, this document compiles known information and outlines general experimental protocols applicable to its characterization. The distinction between this compound and its more extensively documented isomer, 6-Methyl-5-nitroquinoline, is critical and will be a focus of this guide.

Spectroscopic Data Summary

To date, detailed, publicly accessible NMR, IR, and mass spectra for this compound are not available. Commercial suppliers of this compound (CAS 188121-31-5) confirm its molecular formula as C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol . A certificate of analysis from one supplier indicates that the ¹H NMR spectrum is "consistent with structure" and the purity, as determined by NMR, is ≥97.0%. However, the raw spectral data is not provided.

For comparative purposes, the spectroscopic data for the isomer, 6-Methyl-5-nitroquinoline , is presented below. It is imperative to note that these values will differ from those of this compound due to the different arrangement of atoms.

Table 1: Spectroscopic Data for 6-Methyl-5-nitroquinoline (Isomer for Comparison)

| Spectroscopic Technique | Observed Data |

| ¹H NMR | Data not fully available in indexed literature. |

| IR Spectrum (KBr wafer) | Characteristic peaks for aromatic C-H, C=C, C=N, and N-O stretching and bending vibrations are expected. |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 188. Key fragments: m/z 142, 143.[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly published. However, general methodologies for the characterization of related isoquinoline and nitroaromatic compounds can be adapted.

Synthesis of Isoquinoline Derivatives

The synthesis of substituted isoquinolines can be achieved through various established methods. A common approach involves the Bischler-Napieralski or Pictet-Spengler reaction, followed by dehydrogenation. For this compound, a plausible synthetic route could involve the nitration of 6-methylisoquinoline. The separation of the resulting regioisomers would be a critical step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. A proton-decoupled sequence is standard. Longer acquisition times or a higher number of scans are typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR-IR Spectroscopy: Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound, key absorptions would include aromatic C-H stretching, C=C and C=N ring stretching, methyl C-H bending, and asymmetric and symmetric N-O stretching of the nitro group.

Mass Spectrometry (MS)

Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

-

Ionization: Ionize the sample molecules. Electron Impact (EI) is common for GC-MS, while ESI is a soft ionization technique often used with liquid chromatography.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Conclusion

References

In-depth Technical Guide on the Prospective Crystal Structure Analysis of 6-Methyl-5-nitroisoquinoline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, a solved crystal structure for 6-Methyl-5-nitroisoquinoline has not been deposited in publicly accessible crystallographic databases. Consequently, this guide provides a prospective approach based on established methodologies for the synthesis, crystallization, and structural analysis of related small organic molecules.

Introduction

This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation is a critical step in understanding its chemical properties and potential biological activity. X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This guide outlines the theoretical workflow and experimental considerations for the crystal structure analysis of this compound, from synthesis to structural refinement.

Experimental Protocols

While specific experimental details for this compound are not available, a general protocol can be outlined based on the synthesis of related nitro-substituted isoquinolines and standard crystallographic procedures.

1. Synthesis

The synthesis of this compound would likely involve the nitration of 6-methylisoquinoline. A general procedure for the nitration of a related compound, isoquinoline, to produce 5-nitroisoquinoline is as follows:

-

Starting Material: Isoquinoline

-

Reagents: Concentrated sulfuric acid, potassium nitrate

-

Procedure:

-

Dissolve isoquinoline in concentrated sulfuric acid at a reduced temperature (e.g., -15 °C).

-

Slowly add solid potassium nitrate in portions while maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the mixture into ice water and neutralize with a base (e.g., ammonia) to precipitate the product.

-

Collect the solid by filtration, wash with a suitable solvent (e.g., methyl tert-butyl ether), and dry to yield 5-nitroisoquinoline.[1]

-

A similar approach could be adapted for the nitration of 6-methylisoquinoline to obtain the target compound. Purification would likely be achieved through recrystallization or column chromatography.

2. Crystallization

Obtaining single crystals of sufficient size and quality is paramount for X-ray diffraction analysis. Common crystallization techniques for small organic molecules include:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystal growth at the interface.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the compound's solution, inducing crystallization.

A variety of solvents and solvent combinations (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) should be screened to find the optimal conditions for crystal growth.

3. X-ray Data Collection

A suitable single crystal is mounted on a goniometer and placed in a modern X-ray diffractometer. Data collection involves:

-

X-ray Source: Typically a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

-

Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to higher quality data.

-

Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Software is used to determine the optimal data collection strategy to ensure a complete and redundant dataset.

4. Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The structure is then solved and refined:

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

Although experimental data for this compound is not available, a typical summary of crystallographic data would be presented in a tabular format as shown below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₈N₂O₂ |

| Formula Weight | 188.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 915.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.365 |

| Absorption Coefficient (mm⁻¹) | 0.098 |

| F(000) | 392 |

| Crystal Size (mm³) | 0.2 x 0.15 x 0.1 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5600 |

| Independent reflections | 2100 [R(int) = 0.04] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.05, wR2 = 0.12 |

| R indices (all data) | R1 = 0.07, wR2 = 0.14 |

Mandatory Visualizations

The following diagrams illustrate a generalized workflow for crystal structure analysis and the molecular structure of this compound.

Caption: Experimental workflow for crystal structure analysis.

Caption: 2D structure of this compound.

References

Navigating the Physicochemical Landscape of 6-Methyl-5-nitroisoquinoline: A Technical Guide to Solubility and Stability

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is paramount for its successful application. This technical guide provides an in-depth analysis of the solubility and stability of 6-Methyl-5-nitroisoquinoline, a molecule of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this document offers a predictive overview based on the behavior of structurally related molecules and outlines detailed experimental protocols for its empirical determination.

Predicted Physicochemical Properties of this compound

The structure of this compound, featuring a bicyclic aromatic isoquinoline core with a methyl and a nitro group, suggests it is a largely non-polar molecule with limited aqueous solubility. The presence of the basic nitrogen atom in the isoquinoline ring, however, may offer a slight increase in solubility in acidic media due to salt formation.

Predicted Solubility Profile

Based on the general solubility of nitroquinolines and other related heterocyclic compounds, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. It is anticipated that the compound will exhibit good solubility in polar aprotic and non-polar organic solvents, and poor solubility in aqueous and polar protic solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low | The hydrophobic nature of the isoquinoline ring and the methyl group are the dominant factors. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The hydrogen bonding capability of the solvents may have some interaction with the nitro group and the ring nitrogen, but the overall hydrophobicity will limit solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are known to effectively solvate a wide variety of organic molecules. |

| Non-Polar | Dichloromethane (DCM), Chloroform, Toluene | Moderate to High | The aromatic and largely non-polar structure of the molecule suggests good solubility in these solvents. |

Stability Profile and Forced Degradation Studies

The stability of this compound is a critical parameter for its handling, storage, and formulation. Like many nitroaromatic compounds, it may be susceptible to degradation under certain environmental conditions.[1] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2]

Predicted Stability and Forced Degradation Conditions

The following table outlines the recommended conditions for forced degradation studies of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines. The nitroaromatic group is a key chromophore and may be susceptible to photolytic and reductive degradation.[1]

| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M - 1 M Hydrochloric Acid (HCl) | 24 - 72 hours | Generally stable, but prolonged exposure could lead to minor degradation. |

| Base Hydrolysis | 0.1 M - 1 M Sodium Hydroxide (NaOH) | 24 - 72 hours | Potential for degradation, although specific pathways for this structure are not well-documented. |

| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂) | 24 - 72 hours | The isoquinoline ring and methyl group may be susceptible to oxidation. |

| Thermal Degradation | 60°C - 80°C (Dry Heat) | 48 - 96 hours | General decomposition at elevated temperatures. |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Variable | The nitroaromatic system is a chromophore and is likely susceptible to photolytic degradation.[1] |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Protocol for Solubility Determination

Objective: To quantitatively determine the solubility of this compound in various solvents.

Methodology: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the incubation period, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant from each vial using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) is a suitable starting point.[3]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the compound in the original saturated solution based on the dilution factor and the calibration curve. The solubility is expressed in units such as mg/mL or mol/L.

-

Protocol for Stability Assessment (Forced Degradation Study)

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Methodology: Forced Degradation Stress Testing

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH.

-

Oxidation: Mix the stock solution with an equal volume of 30% H₂O₂.

-

Thermal Stress: Place a solid sample of the compound in an oven at 80°C. Also, place a solution of the compound in a sealed vial in the oven.

-

Photostability: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines.

-

For each condition, also prepare a control sample stored under ambient conditions.

-

-

Time-Point Sampling:

-

Withdraw aliquots from each stressed sample at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).

-

Neutralize the acidic and basic samples before analysis.

-

-

Analysis:

-

Analyze the samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector to monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Mass spectrometry (LC-MS) can be coupled to the HPLC system to aid in the identification of degradation products by providing molecular weight information.

-

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining solubility and conducting forced degradation studies.

References

literature review on the discovery of 6-Methyl-5-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and characteristics of 6-Methyl-5-nitroisoquinoline, a substituted heterocyclic aromatic compound. While direct literature on the discovery and detailed synthesis of this specific molecule is sparse, this document outlines a plausible and scientifically supported synthetic pathway based on established chemical principles and analogous reactions. The information presented is intended to provide a foundational understanding for researchers in medicinal chemistry and drug development.

Core Compound Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 188121-31-5. Its molecular formula is C₁₀H₈N₂O₂, with a corresponding molecular weight of 188.18 g/mol . Due to the limited availability of published experimental data, a comprehensive summary of its physical and spectroscopic properties is not available at this time. For reference, the properties of the related precursor, 6-methylisoquinoline, are provided in the data section.

Proposed Synthetic Pathway

The most probable synthetic route to this compound involves a two-step process:

-

Synthesis of 6-Methylisoquinoline: The precursor, 6-methylisoquinoline, can be synthesized via established methods for constructing the isoquinoline core.

-

Nitration of 6-Methylisoquinoline: Subsequent electrophilic nitration of 6-methylisoquinoline is expected to introduce a nitro group onto the benzene ring. Based on the directing effects of the methyl group and the electronic nature of the isoquinoline ring system, the 5-position is a likely site for nitration.

This proposed pathway is visualized in the following workflow diagram.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in published literature, the following detailed methodologies for the key transformations are provided based on well-established procedures for analogous reactions.

Synthesis of 6-Methylisoquinoline (Hypothetical)

The synthesis of 6-methylisoquinoline can be achieved through various established methods, such as the Bischler-Napieralski or Pomeranz-Fritsch reaction, starting from a suitably substituted β-phenylethylamine or benzaldehyde and aminoacetal, respectively. The choice of method would depend on the availability of starting materials and desired scale.

Nitration of 6-Methylisoquinoline (Hypothetical Protocol)

This protocol is adapted from standard procedures for the nitration of aromatic compounds, such as methyl benzoate.

Materials:

-

6-Methylisoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, cautiously add a stoichiometric equivalent of concentrated nitric acid to a cooled (0 °C) flask containing concentrated sulfuric acid. This mixture should be prepared in an ice bath and allowed to cool before use.

-

Reaction Setup: Dissolve 6-methylisoquinoline in a minimal amount of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C in an ice bath.

-

Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 6-methylisoquinoline in sulfuric acid. The temperature of the reaction mixture should be carefully maintained below 5-10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring. This will precipitate the crude product.

-

Neutralization: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the product from the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography or recrystallization from an appropriate solvent system.

Quantitative Data

Due to the lack of published experimental work on this compound, a comprehensive table of quantitative data is not available. However, the following table provides the known properties of the precursor, 6-methylisoquinoline, for reference.

| Property | Value |

| 6-Methylisoquinoline | |

| CAS Number | 640959-18-4 |

| Molecular Formula | C₁₀H₉N |

| Molecular Weight | 143.19 g/mol |

| Appearance | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| ¹H NMR (CDCl₃) | δ (ppm): 2.52 (s, 3H), 7.33-8.84 (m, 6H)[1][2] |

| ¹³C NMR (CDCl₃) | Not readily available |

| Mass Spectrum (EI) | m/z (%): 143 (M+, 100), 142 (95), 115 (30), 89 (15)[1] |

Signaling Pathways and Logical Relationships

The logical flow of the proposed synthesis can be represented as a straightforward sequence of chemical transformations.

Caption: Logical flow from precursor to final product.

Conclusion

While this compound is a known chemical entity, detailed information regarding its discovery and synthesis is not prevalent in the accessible scientific literature. This guide provides a scientifically plausible synthetic route and a detailed, though hypothetical, experimental protocol based on established organic chemistry principles. Further experimental investigation is required to validate this proposed pathway and to fully characterize the physical and spectroscopic properties of this compound. This information serves as a valuable starting point for researchers interested in the synthesis and potential applications of this and related substituted isoquinolines.

References

The Unfolding Therapeutic Potential of Nitroisoquinoline Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a nitro group to this versatile structure dramatically alters its electronic properties and, consequently, its biological activities. This technical guide provides an in-depth exploration of the potential biological activities of nitroisoquinoline isomers, with a focus on their anticancer and antimicrobial properties. While direct comparative studies on all simple nitroisoquinoline isomers are limited, this document synthesizes available data on these isomers and structurally related compounds to offer valuable insights for researchers and drug development professionals.

Anticancer Activity: A Multi-Faceted Approach

Nitroisoquinoline derivatives have emerged as a promising class of anticancer agents, primarily through their ability to interfere with crucial cellular processes like DNA replication and repair.[1][2] The position of the nitro group on the isoquinoline ring significantly influences the compound's interaction with its biological targets.[3]

Inhibition of Key DNA Repair Enzymes

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: PARP-1 is a critical enzyme in the DNA damage response pathway, and its inhibition can lead to synthetic lethality in cancer cells with existing DNA repair defects.[1][2] While comprehensive comparative data for all nitroisoquinoline isomers is not yet available, the activity of related compounds suggests the potential for PARP-1 inhibition. For instance, 5-aminoisoquinoline, a derivative of the 5-substituted isoquinoline ring, is a known PARP-1 inhibitor.[4] This highlights the potential importance of substitution at the 5-position for PARP-1 engagement.

Topoisomerase I Inhibition: A significant body of research has focused on nitrated indenoisoquinolines, which are complex derivatives containing a nitroisoquinoline core, as potent inhibitors of human topoisomerase I (Top1).[2] Top1 is essential for relieving DNA supercoiling during replication and transcription. Its inhibition by these compounds leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells. The nitro group on the isoquinoline ring has been shown to be important for this Top1 inhibitory activity.[5]

Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of nitro-substituted quinolines and isoquinolines have been demonstrated across various cancer cell lines. While direct comparative data for simple nitroisoquinoline isomers is scarce, studies on related compounds provide valuable insights. For example, 8-hydroxy-5-nitroquinoline (nitroxoline) has been shown to be a potent anticancer agent, exhibiting greater cytotoxicity against human cancer cells than its parent compound, 8-hydroxyquinoline, and other analogs.[4][6]

Table 1: In Vitro Anticancer Activity of Nitro-substituted Quinolines and Isoquinoline Derivatives

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives | HeLa, A549, P388, HL-60, MCF-7, HCT-8, A375 | 1 - 10 | [2] |

| Nitrated Indenoisoquinolines | Various | Low nanomolar to micromolar range | [2] |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Raji (B-cell lymphoma) | 0.438 | [6] |

| 2-Styryl-8-nitroquinolines | HeLa | 2.897 - 10.37 | [1] |

| 7-Methyl-8-nitroquinoline | Caco-2 | 1.87 | [1] |

Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth. Data for simple nitroisoquinoline isomers is limited; this table includes data on more complex derivatives and related nitroquinoline compounds to illustrate the potential cytotoxic activity.

Antimicrobial Activity: Harnessing Reactive Nitrogen Species

Nitroaromatic compounds have a long-standing history as antimicrobial agents.[2] The mechanism of action is often attributed to the reduction of the nitro group within microbial cells, leading to the generation of toxic reactive nitrogen species.[2] Several nitro-substituted quinoline and isoquinoline derivatives have demonstrated both antibacterial and antifungal activities.[2]

Nitroxoline (8-hydroxy-5-nitroquinoline) is a well-documented antibacterial agent.[7] Studies have shown its efficacy against a range of both Gram-positive and Gram-negative bacteria.[7]

Table 2: Antimicrobial Activity of Nitro-substituted Quinolines and Isoquinoline Derivatives

| Compound | Microorganism | MIC (µM) | Reference |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Aeromonas hydrophila | 5.26 | [7] |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Pseudomonas aeruginosa ATCC 27853 | 84.14 | [7] |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Gram-positive and Gram-negative bacteria | 5.26 - 84.14 | [7] |

| Clioquinol (related quinoline) | Scedosporium dehoogii | 0.5 - 1 µg/mL | [8] |

| Clioquinol (related quinoline) | Fusarium species | 0.5 - 2 µg/mL | [8] |

| Isoquinoline Derivatives (general) | Staphylococcus aureus | 16 - 128 µg/mL | [9] |

| Isoquinoline Derivatives (general) | Streptococcus pneumoniae | 32 µg/mL | [9] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Data for simple nitroisoquinoline isomers is limited; this table includes data on the related nitroquinoline derivative, nitroxoline, and general isoquinoline derivatives.

Experimental Protocols

To ensure the reproducibility and validity of biological data, understanding the experimental methodologies is crucial. The following are detailed protocols for key experiments relevant to the study of nitroisoquinoline isomers.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Nitroisoquinoline isomer solutions of varying concentrations (dissolved in a suitable solvent like DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the nitroisoquinoline isomers for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the treatment period, add the MTT reagent to each well and incubate for a few hours (e.g., 2-4 hours). During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the compound concentration.

PARP-1 Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the enzymatic activity of PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histones (as a substrate for PARP-1)

-

NAD+ (nicotinamide adenine dinucleotide), biotinylated

-

Activated DNA (to stimulate PARP-1 activity)

-

Assay buffer

-

Nitroisoquinoline isomer solutions

-

Streptavidin-HRP (Horse Radish Peroxidase)

-

HRP substrate (e.g., TMB)

-

96-well plates (high-binding)

-

Microplate reader

Procedure:

-

Coating: Coat a 96-well plate with histones and incubate to allow for binding. Wash the wells to remove unbound histones.

-

Reaction Setup: Add the reaction mixture containing activated DNA, biotinylated NAD+, and the nitroisoquinoline isomer at various concentrations to the wells.

-

Enzyme Addition: Add the PARP-1 enzyme to each well to initiate the reaction. Incubate for a specific time (e.g., 1 hour) at 37°C.

-

Detection: Wash the wells and add Streptavidin-HRP. After incubation, wash again and add the HRP substrate.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength. The signal is proportional to the amount of biotinylated PAR incorporated, which reflects PARP-1 activity.

-

Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of the nitroisoquinoline isomer relative to the control without an inhibitor. Determine the IC50 value.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.

Materials:

-

Supercoiled plasmid DNA

-

Human Topoisomerase I enzyme

-

Assay buffer

-

Nitroisoquinoline isomer solutions

-

Agarose gel

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the supercoiled plasmid DNA, Topoisomerase I assay buffer, and the nitroisoquinoline isomer at various concentrations.

-

Enzyme Addition: Add the Topoisomerase I enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a set time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution/loading dye.

-

Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light.

-

Data Analysis: The inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control with no inhibitor.

Signaling Pathways and Mechanisms of Action

The biological activities of nitroisoquinoline isomers are intrinsically linked to their interference with fundamental cellular signaling pathways.

DNA Damage Response and PARP-1 Inhibition

Nitroisoquinoline derivatives can induce DNA damage, which in turn activates the DNA damage response (DDR) pathway. PARP-1 is a key sensor of DNA single-strand breaks (SSBs). Upon binding to a SSB, PARP-1 becomes activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage. PARP inhibitors, potentially including certain nitroisoquinoline isomers, block this process. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), the inhibition of PARP-1 leads to the accumulation of unresolved SSBs, which collapse replication forks and generate double-strand breaks (DSBs). The inability to repair these DSBs ultimately results in cell death, a concept known as synthetic lethality.

Topoisomerase I Inhibition and Apoptosis Induction

Topoisomerase I (Top1) resolves DNA topological stress by creating a transient single-strand break, allowing the DNA to rotate, and then resealing the break. Top1 inhibitors, such as certain nitrated indenoisoquinolines, trap the Top1-DNA covalent complex, also known as the cleavage complex.[10] This stabilization of the cleavage complex prevents the re-ligation of the DNA strand. The collision of an advancing replication fork with this trapped complex leads to the formation of a cytotoxic double-strand break. The accumulation of these DNA double-strand breaks triggers a DNA damage response that ultimately leads to programmed cell death (apoptosis).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity Assay Protocol [protocols.io]

- 10. benchchem.com [benchchem.com]

Electronic Properties and Molecular Orbital Analysis of 6-Methyl-5-nitroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical electronic properties and molecular orbital analysis of 6-Methyl-5-nitroisoquinoline. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide synthesizes data from computational analyses of structurally similar compounds, such as other nitro-substituted quinolines and isoquinolines. The methodologies presented are based on established protocols for the characterization of nitroaromatic compounds. This document aims to serve as a valuable resource for researchers interested in the computational chemistry and potential applications of this and related heterocyclic compounds.

Introduction

Isoquinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The introduction of a nitro group and a methyl group to the isoquinoline scaffold, as in this compound, is expected to significantly influence its electronic properties, reactivity, and potential biological activity. Understanding the electronic structure through molecular orbital analysis is crucial for predicting the molecule's behavior in chemical reactions and its interactions with biological targets. This guide outlines the theoretical framework for such an analysis, leveraging data from analogous molecules to provide insights into the properties of this compound.

Molecular Structure and Properties

The foundational step in understanding the electronic properties of this compound is the analysis of its molecular structure.

An In-depth Technical Guide to Nitro-Substituted Methylisoquinolines and Related Analogs

Disclaimer: Direct scientific literature on a significant series of derivatives and analogs of 6-Methyl-5-nitroisoquinoline is limited. This guide provides a comprehensive overview of closely related structures, including derivatives of 5-nitroisoquinoline and other substituted nitroisoquinolines, to offer valuable insights for researchers, scientists, and drug development professionals interested in this chemical space.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. The introduction of substituents such as nitro and methyl groups can significantly modulate the physicochemical properties and, consequently, the biological activities of the resulting molecules. While the specific scaffold of this compound remains largely unexplored in publicly available literature, the study of its constitutional isomers and related analogs provides a strong foundation for predicting its potential and guiding future research.

This technical guide summarizes the known biological activities, synthesis, and potential mechanisms of action of derivatives of closely related nitro-substituted isoquinolines. The strategic placement of a nitro group, a potent electron-withdrawing moiety, and a methyl group can influence key drug-like properties, including metabolic stability, membrane permeability, and target binding affinity.

Biological Activities of Related Nitroisoquinoline Derivatives

Derivatives of nitroisoquinolines have been investigated for a range of therapeutic applications, including oncology and infectious diseases. The position of the nitro group is a critical determinant of biological activity.

Anticancer Activity

Several studies have explored the cytotoxic effects of nitroisoquinoline derivatives against various cancer cell lines. For instance, derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione have demonstrated significant cytotoxic effects against HCT-116, MCF-7, and Hep-G2 cell lines, with IC50 values in the low microgram per milliliter range[1].

| Compound Class | Cell Line | Activity (IC50) | Reference |

| 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione Derivatives | HCT-116 | 1.3 - 8.3 µg/mL | [1] |

| MCF-7 | 1.3 - 8.3 µg/mL | [1] | |

| Hep-G2 | 1.3 - 8.3 µg/mL | [1] |

Antibacterial Activity

The isoquinoline core is a recognized scaffold for the development of antibacterial agents. While specific data on this compound is unavailable, tricyclic isoquinoline derivatives have shown activity against Gram-positive pathogens. It is noted, however, that the presence of a nitro moiety can sometimes be unfavorable for this activity in certain structural contexts[2].

| Compound | Bacterial Strain | Activity (MIC) | Reference |

| Tricyclic Isoquinoline Derivative 8d | Staphylococcus aureus | 16 µg/mL | [2] |

| Enterococcus faecium | 128 µg/mL | [2] | |

| Tricyclic Isoquinoline Derivative 8f | Staphylococcus aureus | 32 µg/mL | [2] |

| Streptococcus pneumoniae | 32 µg/mL | [2] | |

| Enterococcus faecium | 64 µg/mL | [2] |

Synthesis of Substituted Isoquinolines

The synthesis of the isoquinoline core can be achieved through several established methodologies. Subsequent functionalization, such as nitration and methylation, allows for the generation of a diverse range of derivatives.

General Synthesis of the Isoquinoline Ring

Common methods for constructing the isoquinoline skeleton include the Pomeranz–Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal, and the Bischler–Napieralski reaction, where a β-phenylethylamine is cyclized to a 3,4-dihydroisoquinoline, which can then be dehydrogenated.

Synthesis of 5-Nitroisoquinoline Derivatives

5-Nitroisoquinoline serves as a versatile starting material for the synthesis of various derivatives. It can be prepared by the nitration of isoquinoline. Further functionalization can be achieved through nucleophilic substitution reactions. For example, amides and ureas based on 5-nitroisoquinoline have been obtained by direct nucleophilic substitution of a hydrogen atom[3][4].

Experimental Protocol: SNH Amidation of 5-Nitroisoquinoline [3]

-

Reactants: 5-nitroisoquinoline, p-Methylbenzamide, Potassium tert-butoxide, Dimethyl sulfoxide (DMSO).

-

Procedure: To a solution of p-Methylbenzamide in anhydrous DMSO, potassium tert-butoxide is added. The mixture is stirred at room temperature, followed by the addition of 5-nitroisoquinoline. The reaction is then subjected to an oxidative workup.

-

Purification: The product is isolated by column chromatography.

Synthesis of Tricyclic Isoquinoline Derivatives[2]

A series of tricyclic isoquinoline-based compounds were synthesized from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline and dimethyl acetylenedicarboxylate (DMAD).

Experimental Protocol: Synthesis of Methyl (2Z)-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate (8d) [2]

-

Reactants: 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, Dimethyl acetylenedicarboxylate (DMAD).

-

Procedure: The reaction involves a [2 + 3] cycloaddition of DMAD with the dihydroisoquinoline.

-

Purification: The product was purified using column chromatography with a gradient of 20–40% ethyl acetate in hexane to afford a bright red solid.

Potential Mechanisms of Action

The biological effects of nitro-substituted heterocyclic compounds can be attributed to several mechanisms.

Inhibition of Platelet Aggregation

Certain isoquinoline derivatives have been shown to inhibit platelet aggregation. The mechanism for some pyrimido[2,1-a]isoquinolin-4-one derivatives involves the inhibition of phosphodiesterase, leading to an increase in intracellular cAMP levels. This rise in cAMP inhibits the elevation of cytosolic calcium and subsequent fibrinogen binding, thereby preventing platelet aggregation[5].

Caption: Proposed mechanism of anti-platelet aggregation by isoquinoline derivatives.

Nitric Oxide Release

Nitroaromatic compounds, particularly organic nitrates, are known to act as prodrugs that can release nitric oxide (NO) or related species. NO is a key signaling molecule that activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). This cascade results in the relaxation of vascular smooth muscle and other physiological effects. It is plausible that certain nitroisoquinoline derivatives could exert their biological effects through a similar mechanism.

Caption: Potential nitric oxide-mediated signaling pathway for nitroisoquinoline derivatives.

Conclusion and Future Directions

While the specific chemical space around this compound is not extensively documented, the broader class of nitro-substituted isoquinolines and their analogs presents a promising area for drug discovery. The available data on related compounds suggest potential applications in oncology and infectious diseases. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to elucidate their structure-activity relationships. The exploration of different substitution patterns on the isoquinoline ring will be crucial in optimizing potency and selectivity for various biological targets. Furthermore, detailed mechanistic studies will be necessary to understand the precise molecular interactions and signaling pathways modulated by this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

protocol for the synthesis of 6-Methyl-5-nitroisoquinoline from 6-methylisoquinoline

Introduction

6-Methyl-5-nitroisoquinoline is a key intermediate in the synthesis of various biologically active compounds. The introduction of a nitro group at the 5-position of the 6-methylisoquinoline scaffold provides a versatile handle for further chemical modifications, such as reduction to an amino group, which can then be utilized in the construction of more complex heterocyclic systems. This application note provides a detailed protocol for the electrophilic nitration of 6-methylisoquinoline to selectively yield this compound. The procedure involves the use of a standard nitrating mixture of concentrated sulfuric and nitric acids under controlled temperature conditions to ensure regioselectivity and minimize the formation of byproducts.

Key Experimental Parameters

The successful synthesis of this compound relies on the careful control of several experimental parameters:

-

Temperature: Maintaining a low temperature during the addition of the nitrating mixture is crucial to control the exothermic reaction and prevent over-nitration.

-

Reagent Stoichiometry: The molar ratio of the nitrating agents to the substrate should be carefully controlled to achieve efficient mononitration.

-

Reaction Time: Sufficient reaction time is necessary for the completion of the nitration process.

-

Work-up Procedure: Proper quenching of the reaction and isolation of the product are essential for obtaining a high-purity final product.

The protocol described herein is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 6-Methylisoquinoline | C₁₀H₉N | 143.19[1] | 85.5[2] | Beige solid[2] |

| This compound | C₁₀H₈N₂O₂ | 188.18[3][4] | 116-120 | Yellow solid |

Experimental Protocol: Synthesis of this compound

Materials:

-

6-Methylisoquinoline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Preparation of the Nitrating Mixture: In a clean and dry 50 mL beaker, carefully add 10 mL of concentrated sulfuric acid. Cool the beaker in an ice bath to 0-5 °C. While stirring, slowly add 5 mL of concentrated nitric acid dropwise to the sulfuric acid. Maintain the temperature of the mixture below 10 °C during the addition.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of 6-methylisoquinoline in 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 6-methylisoquinoline in sulfuric acid over a period of 30 minutes. Use a dropping funnel for the addition and maintain the internal temperature of the reaction mixture between 0 and 5 °C. After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Reaction Quenching and Product Isolation: Carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker with constant stirring. A yellow precipitate should form.

-

Neutralization and Filtration: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas. Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL).

-

Purification:

-

Recrystallization: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

-

Column Chromatography (Optional): If further purification is required, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

-

Characterization:

-

Determine the melting point of the dried product.

-

Obtain ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity of the this compound.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

6-Methyl-5-nitroisoquinoline: A Versatile Building Block in Medicinal Chemistry for the Development of Novel Therapeutics

For Immediate Release

[City, State] – December 23, 2025 – 6-Methyl-5-nitroisoquinoline is emerging as a significant heterocyclic building block for medicinal chemists engaged in the discovery and development of novel therapeutic agents. Its unique structural framework, featuring a reactive nitro group positioned on a methylated isoquinoline scaffold, provides a versatile platform for the synthesis of a diverse array of bioactive molecules, particularly in the realm of kinase inhibition for oncology.

The strategic importance of this compound lies in its potential to be transformed into key intermediates, most notably 6-methyl-5-aminoisoquinoline. The reduction of the nitro group to an amine is a critical gateway reaction, unlocking a plethora of synthetic possibilities for derivatization and the introduction of pharmacophoric features necessary for interaction with biological targets. Several kinase inhibitors, crucial in treating various cancers and other diseases, are built upon the 6-aminoisoquinoline core.

This application note provides an overview of the utility of this compound in medicinal chemistry, including detailed protocols for its conversion to the pivotal amino intermediate and subsequent elaboration into potential therapeutic candidates.

Key Applications in Drug Discovery

The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. The addition of a methyl and a synthetically versatile nitro group at the 5- and 6-positions, respectively, offers medicinal chemists precise control over the design of new molecular entities.

The primary application of this compound as a building block is centered around its conversion to 6-methyl-5-aminoisoquinoline. This amino derivative serves as a crucial precursor for the synthesis of:

-

Kinase Inhibitors: The 6-aminoisoquinoline moiety is a key structural feature in several potent and selective kinase inhibitors. The amino group can act as a hydrogen bond donor, crucial for anchoring the molecule within the ATP-binding site of various kinases.

-

Anticancer Agents: By targeting key signaling pathways involved in cell proliferation and survival, derivatives of this compound have the potential to be developed into novel anticancer therapies.

-

Other Bioactive Molecules: The versatile nature of the aminoisoquinoline core allows for its incorporation into a wide range of other medicinally relevant scaffolds, opening avenues for the discovery of drugs with diverse therapeutic applications.

Experimental Protocols

Protocol 1: Reduction of this compound to 6-Methyl-5-aminoisoquinoline

This protocol outlines the chemical reduction of the nitro group to an amine, a fundamental step in harnessing the potential of the title building block.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a stirred suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 5.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

-